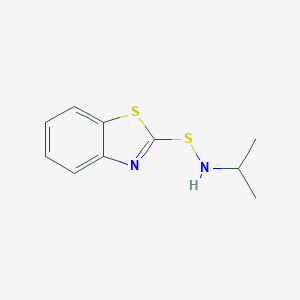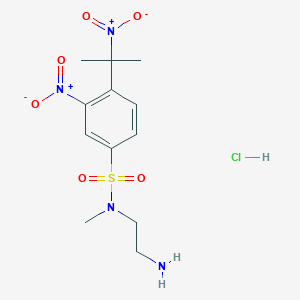
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide, also known as AN-3485, is a chemical compound that has been studied for its potential use in pharmaceutical applications. AN-3485 is a sulfonamide derivative that has been shown to have antibacterial properties, making it a promising candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves the inhibition of bacterial cell wall synthesis. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide targets the enzyme MurA, which is involved in the first step of peptidoglycan biosynthesis. By inhibiting this enzyme, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide prevents the formation of the bacterial cell wall, leading to bacterial cell death.
Biochemische Und Physiologische Effekte
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have minimal effects on mammalian cells, with low cytotoxicity and no significant effects on mitochondrial function. In animal studies, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have good pharmacokinetic properties, with high bioavailability and good tissue distribution.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is its broad-spectrum activity against a range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, one limitation is that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has only been tested in vitro and in animal studies, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide. One potential avenue is the development of new analogs with improved activity and pharmacokinetic properties. Another direction is the investigation of the use of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in combination with other antibiotics, to enhance its efficacy against drug-resistant bacterial strains. Additionally, further studies are needed to determine the safety and efficacy of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in humans, with the ultimate goal of developing a new antibiotic for clinical use.
Synthesemethoden
The synthesis of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves several steps, including the reaction of 2-nitroaniline with formaldehyde and methylamine to form N-methyl-2-nitroaniline. This compound is then reacted with 1-chloro-2-nitroethane to form N-methyl-N-(2-nitroethyl)-2-nitroaniline. The final step involves the reaction of this compound with benzenesulfonyl chloride to form N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been the subject of several scientific studies, with a focus on its potential use as a new antibiotic. In vitro studies have shown that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is effective against a range of Gram-positive and Gram-negative bacterial strains, including those that are resistant to current antibiotics. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has also been shown to have a low potential for toxicity, making it a promising candidate for further development.
Eigenschaften
CAS-Nummer |
126813-43-2 |
|---|---|
Produktname |
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide |
Molekularformel |
C12H19ClN4O6S |
Molekulargewicht |
382.82 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-N-methyl-3-nitro-4-(2-nitropropan-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N4O6S.ClH/c1-12(2,16(19)20)10-5-4-9(8-11(10)15(17)18)23(21,22)14(3)7-6-13;/h4-5,8H,6-7,13H2,1-3H3;1H |
InChI-Schlüssel |
PVNROONUSPJSFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl |
Kanonische SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl |
Andere CAS-Nummern |
126813-43-2 |
Synonyme |
ANNBS N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




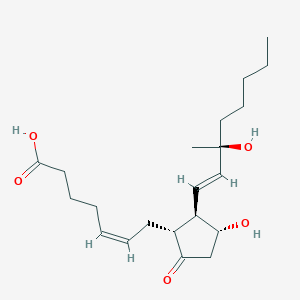
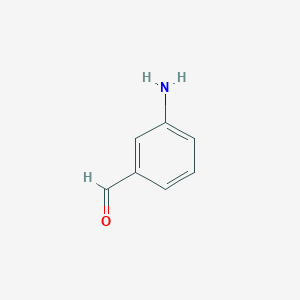
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
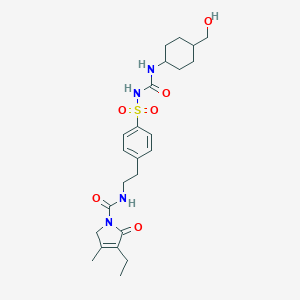
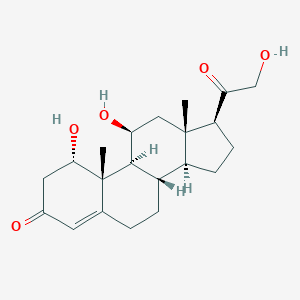
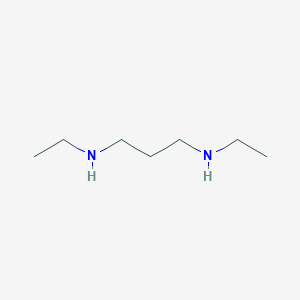


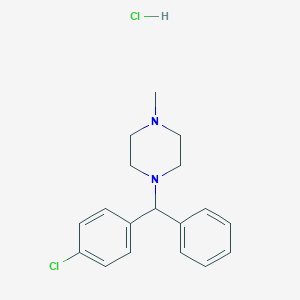

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
